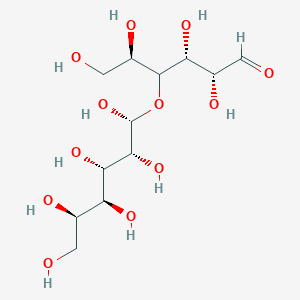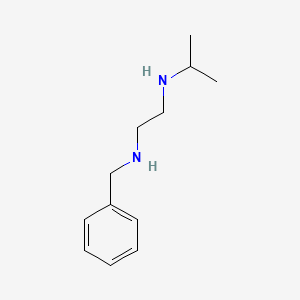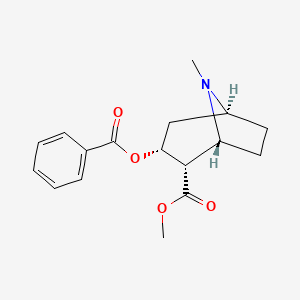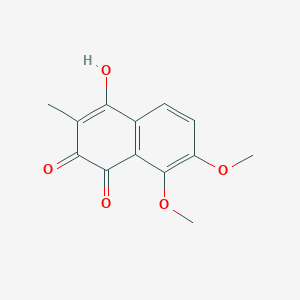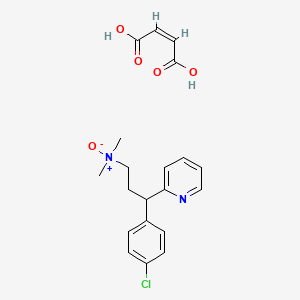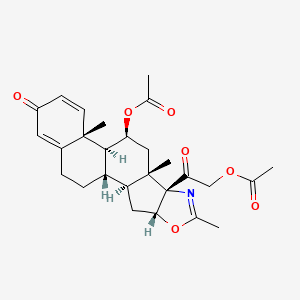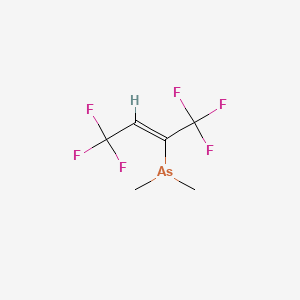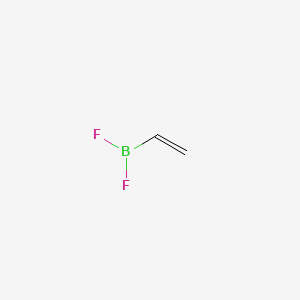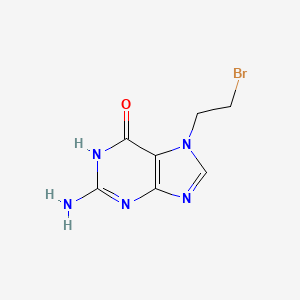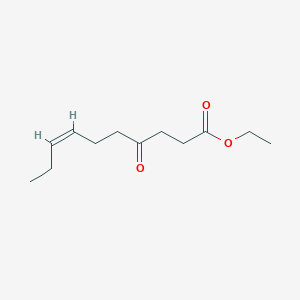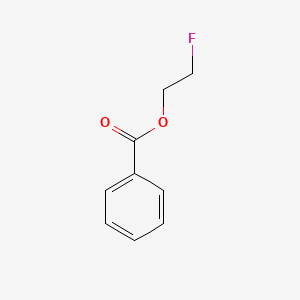
2-Fluoroethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl benzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 2-fluoroethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
2-Fluoroethyl benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with 2-fluoroethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. For instance, the esterification of benzoic acid with 2-fluoroethanol can be carried out in a continuous reactor, allowing for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
2-Fluoroethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium azide can yield 2-azidoethyl benzoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-fluoroethanol.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluoroethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: It can be used in the development of pharmaceuticals, particularly in the design of prodrugs that release active compounds upon metabolic conversion.
Mécanisme D'action
The mechanism of action of 2-fluoroethyl benzoate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, altering their activity. The fluoroethyl group can enhance the compound’s binding affinity to certain molecular targets, making it useful in drug design .
Comparaison Avec Des Composés Similaires
2-Fluoroethyl benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2-Chloroethyl benzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.
2-Bromoethyl benzoate: Similar to 2-chloroethyl benzoate but with a bromine atom, affecting its reactivity and applications.
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs.
Propriétés
Numéro CAS |
614-43-7 |
|---|---|
Formule moléculaire |
C9H9FO2 |
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
2-fluoroethyl benzoate |
InChI |
InChI=1S/C9H9FO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
HRGRPAXXFIOCAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


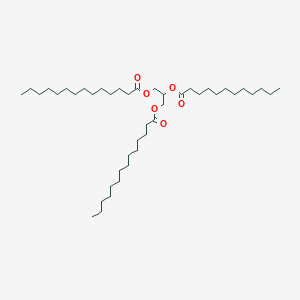
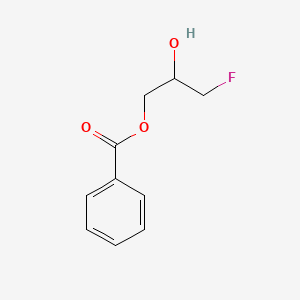
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)
